(6-Fluoro-1-isopropyl-1,3-benzodiazol-5-yl)boronic acid
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Overview
Description
(6-Fluoro-1-isopropyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative with a fluorine atom and an isopropyl group attached to the benzodiazole ring
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 6-fluoro-1-isopropyl-1,3-benzodiazole with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production may involve optimized reaction conditions, such as the use of catalysts and specific solvents to increase yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the boronic acid group.
Substitution: Substitution reactions can occur at different positions on the benzodiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Fluorinated benzodiazole derivatives.
Reduction: Reduced boronic acid derivatives.
Substitution: Substituted benzodiazole derivatives.
Scientific Research Applications
(6-Fluoro-1-isopropyl-1,3-benzodiazol-5-yl)boronic acid has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development.
Industry: Applied in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, influencing various biochemical processes.
Comparison with Similar Compounds
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid
(1-Ethyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid
(1-Ethyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid
Uniqueness: (6-Fluoro-1-isopropyl-1,3-benzodiazol-5-yl)boronic acid is unique due to its specific structural features, such as the presence of both fluorine and isopropyl groups, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(6-fluoro-1-propan-2-ylbenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BFN2O2/c1-6(2)14-5-13-9-3-7(11(15)16)8(12)4-10(9)14/h3-6,15-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGALXPVLXPSQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)N(C=N2)C(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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